4-(1-azepanylcarbonyl)phenyl propionate
Description
4-(1-Azepanylcarbonyl)phenyl propionate is a synthetic organic compound featuring a phenyl ring substituted with two functional groups: a propionate ester and a 1-azepanylcarbonyl moiety. The azepane ring, a nitrogen-containing heterocycle, may improve membrane permeability compared to smaller cyclic amines .
Properties
IUPAC Name |
[4-(azepane-1-carbonyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-15(18)20-14-9-7-13(8-10-14)16(19)17-11-5-3-4-6-12-17/h7-10H,2-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOSOYIRJZDEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-(3-Oxobutyl)Phenyl Propionate ()
- Structural Contrast : Replaces the azepanylcarbonyl group with a 3-oxobutyl chain. The ketone group increases polarity compared to the lipophilic azepane ring.
- Mass Difference : Lower molecular mass (220.27 g/mol vs. ~307.35 g/mol) due to the absence of the azepane ring.
- Applications : Primarily used as a synthetic intermediate, whereas the azepanylcarbonyl analog may exhibit enhanced bioavailability for CNS-targeting drugs .
4-Hydroxyphenylpropionic Acid ()
- Functional Groups : A carboxylic acid and hydroxyl group instead of an ester and azepanylcarbonyl.
- Bioactivity : Acts as a gut microbiota metabolite linked to anti-inflammatory effects. The ester group in 4-(1-azepanylcarbonyl)phenyl propionate likely confers greater metabolic stability than the acid .
- Solubility : The carboxylic acid in 4-hydroxyphenylpropionic acid enhances water solubility (logP ~1.2) compared to the more lipophilic azepane-containing compound (estimated logP ~3.5).
Methyl 2-Chloro-3-[4-(1-Methylcyclohexylmethoxy)Phenyl] Propionate ()
4-(1-Azepanylcarbonyl)-2-(2,4-Dimethoxyphenyl)Quinoline ()
- Core Structure: Shares the azepanylcarbonyl group but incorporates a quinoline ring system instead of a phenyl-propionate backbone.
- Pharmacological Implications: Quinoline derivatives are associated with antimalarial and anticancer activity. The propionate ester in the target compound may facilitate prodrug strategies, unlike the quinoline-based analog .
Research Findings and Implications
- Metabolic Stability : The ester group in 4-(1-azepanylcarbonyl)phenyl propionate is prone to hydrolysis by esterases, whereas the azepane ring may delay degradation compared to simpler analogs like 4-hydroxyphenylpropionic acid .
- Lipophilicity : The azepanylcarbonyl group increases logP by ~2 units compared to 4-(3-oxobutyl)phenyl propionate, suggesting superior blood-brain barrier penetration .
- Toxicity Considerations : Chlorine-substituted analogs (e.g., ) may pose higher toxicity risks due to electrophilic reactivity, whereas the azepane ring’s saturated structure likely reduces such risks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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